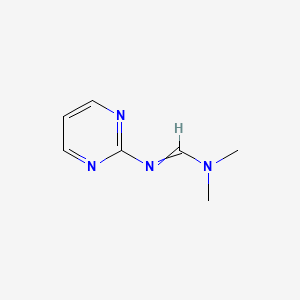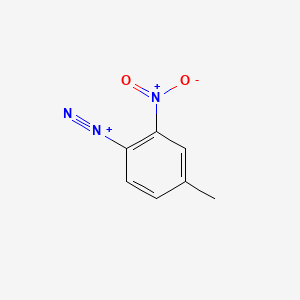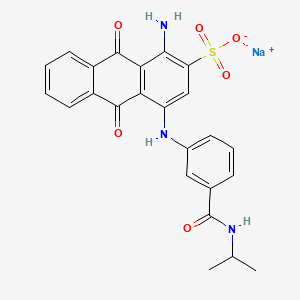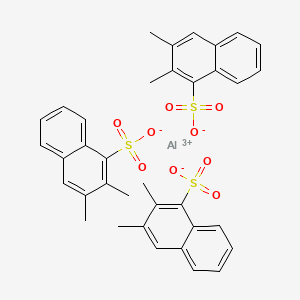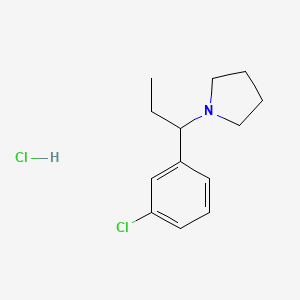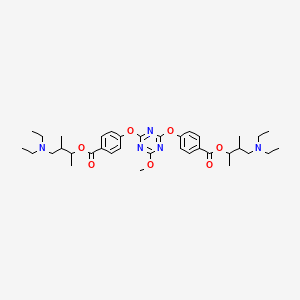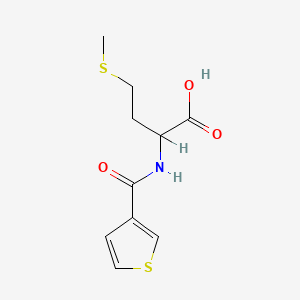
N-(3-Thienylcarbonyl)-DL-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Thienylcarbonyl)-DL-methionine is a compound that belongs to the class of thienylcarbonyl derivatives It is characterized by the presence of a thienyl group attached to the carbonyl carbon, which is further linked to the amino acid methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Thienylcarbonyl)-DL-methionine typically involves the reaction of 3-thiophenecarboxylic acid with DL-methionine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Thienylcarbonyl)-DL-methionine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methionine moiety can undergo substitution reactions at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Thienylcarbonyl)-DL-methionine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein modifications.
Industry: Used in the development of materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(3-Thienylcarbonyl)-DL-methionine involves its interaction with specific molecular targets. The thienyl group can interact with aromatic residues in proteins, while the methionine moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Thienylcarbonyl)-L-methionine: Similar structure but with L-methionine instead of DL-methionine.
N-(2-Thienylcarbonyl)-DL-methionine: Similar structure but with a 2-thienyl group instead of a 3-thienyl group.
N-(3-Thienylcarbonyl)-DL-cysteine: Similar structure but with cysteine instead of methionine.
Uniqueness
N-(3-Thienylcarbonyl)-DL-methionine is unique due to the presence of both the thienyl group and the DL-methionine moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
97692-58-5 |
|---|---|
Molecular Formula |
C10H13NO3S2 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-methylsulfanyl-2-(thiophene-3-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H13NO3S2/c1-15-4-3-8(10(13)14)11-9(12)7-2-5-16-6-7/h2,5-6,8H,3-4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
AQCNLDXJHBQKRG-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


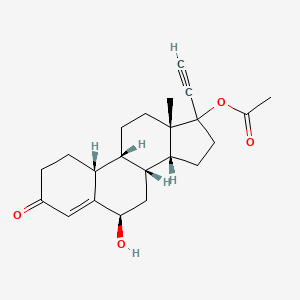
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
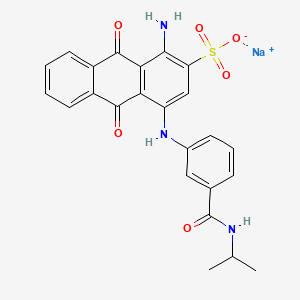
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)

